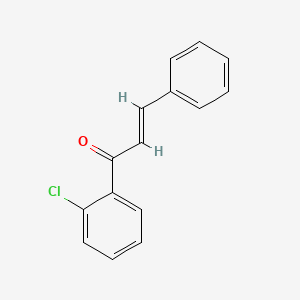

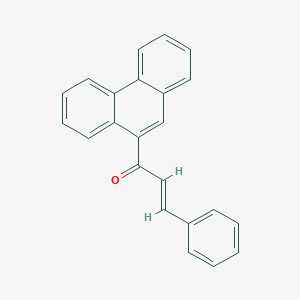

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Chalcone derivatives have shown significant antimicrobial activity. They have been found to be effective against various bacterial strains such as Bacillus subtilis, B. pumilus and Escherichia coli .

Antifungal Properties

These compounds also exhibit antifungal properties. They can inhibit the growth of various fungi, making them potential candidates for the development of new antifungal drugs .

Antimalarial Properties

Chalcones have been studied for their antimalarial properties. Their effectiveness against the malaria parasite makes them a promising area of research in the fight against malaria .

Antiviral Properties

Research has shown that chalcone derivatives can have antiviral properties. This opens up possibilities for their use in the development of new antiviral drugs .

Anti-inflammatory Properties

Chalcones have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antitumor and Anticancer Properties

Chalcone derivatives have shown important antitumor and anticancer properties. They have been found to inhibit the growth of various types of cancer cells, making them a promising area of research in cancer treatment .

Anticonvulsant Properties

Some chalcone derivatives have shown more beneficial ED50 and protective index values than the reference drug—valproic acid in the maximal electroshock (MES) test and the 6 Hz (32 mA) test . This suggests their potential as anticonvulsant agents .

Antinociceptive Properties

Chalcone derivatives have also been investigated for their antinociceptive activity in the formalin model of tonic pain . This suggests their potential use in pain management .

Mecanismo De Acción

Target of Action

For instance, ketamine, a compound with a similar structure, primarily acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system . Another compound, a pyrazole derivative, has shown potent antileishmanial and antimalarial activities .

Mode of Action

Ketamine, for example, exerts its effects by non-competitively blocking the NMDAR, thereby disrupting synaptic transmission .

Biochemical Pathways

For instance, ketamine-dependent changes in astrocyte cytosolic cAMP activity and stimulus-evoked Ca2+ signaling have been reported . Additionally, some hydrazine-coupled pyrazoles have shown to affect the pathways related to Leishmania aethiopica and Plasmodium berghei .

Pharmacokinetics

Ketamine, a structurally similar compound, has been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Novel sublingual and nasal formulations of ketamine have been developed to overcome this limitation .

Result of Action

It also has rapid-acting antidepressant effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic rate, and the ph of the environment .

Propiedades

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJIPXGNVJWNJZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one | |

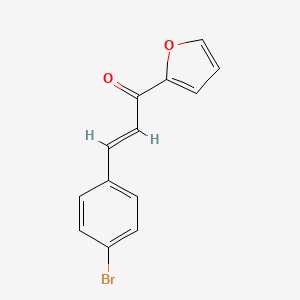

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)